

NVS-PAK1-1: A Deep Dive into its Impact on Cancer Cell Signaling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric PAK1 inhibitor, **NVS-PAK1-1**, and its effects on critical cancer cell signaling pathways. p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a pivotal role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1][2] Dysregulation of PAK signaling, particularly PAK1, is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[2][3] **NVS-PAK1-1** has emerged as a potent and selective chemical probe for studying the function of PAK1, offering a valuable tool to dissect its role in oncogenesis.[1][4]

Mechanism of Action and Selectivity

NVS-PAK1-1 is a potent, allosteric inhibitor of PAK1.[1][4][5] Unlike ATP-competitive inhibitors, its allosteric binding mechanism affords it a high degree of selectivity.[1] This selectivity is a crucial attribute, minimizing off-target effects and enabling a more precise understanding of PAK1-specific functions.

Biochemical assays have demonstrated the high affinity and selectivity of **NVS-PAK1-1** for PAK1 over other kinases, including the closely related PAK2.[1][4][6] This selectivity is critical, as PAK1 and PAK2 can have distinct and even opposing roles in cellular processes, and pan-PAK inhibitors have been associated with toxicity due to PAK2 inhibition.[7][8]



Quantitative Data Summary

The following tables summarize the key quantitative data reported for **NVS-PAK1-1** across various biochemical and cellular assays.

Biochemical Activity	
Parameter	Value
PAK1 IC50 (dephosphorylated)	5 nM[1][4][9]
PAK1 IC50 (phosphorylated)	6 nM[1][5]
PAK1 Kd	7 nM[1][4][6][10]
PAK2 Kd	400 nM[1][4][6][10]
PAK2 IC50 (dephosphorylated)	270 nM[1]
PAK2 IC50 (phosphorylated)	720 nM[1]
Cellular Activity	
Cell Line	Assay
Su86.86 (Pancreatic)	Proliferation
Su86.86 (with PAK2 shRNA)	Proliferation
Su86.86	MEK1 (S289) Phosphorylation Inhibition
A549 (Lung)	Growth Inhibition
MS02 (Schwannoma)	Proliferation
HEI-193 (Schwannoma)	Proliferation
MCF7 (Breast)	Proliferation
OVCAR3 (Ovarian)	Proliferation

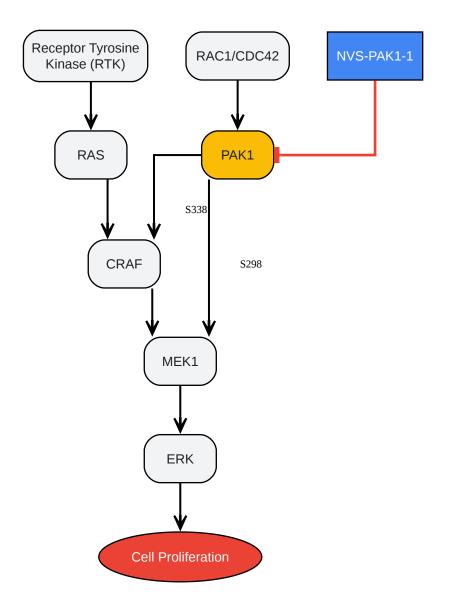
Impact on Cancer Cell Signaling Pathways



PAK1 acts as a central node in several signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][11] **NVS-PAK1-1**, by selectively inhibiting PAK1, provides a powerful tool to probe and potentially disrupt these oncogenic signaling cascades.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell growth and proliferation.[3] PAK1 can directly phosphorylate and activate components of this pathway, including CRAF (at Ser338) and MEK1 (at Ser298).[3][8] Inhibition of PAK1 by **NVS-PAK1-1** has been shown to attenuate the phosphorylation of MEK1, thereby impeding downstream ERK signaling.[1][4][12] This disruption of the MAPK/ERK pathway is a key mechanism by which **NVS-PAK1-1** exerts its anti-proliferative effects.



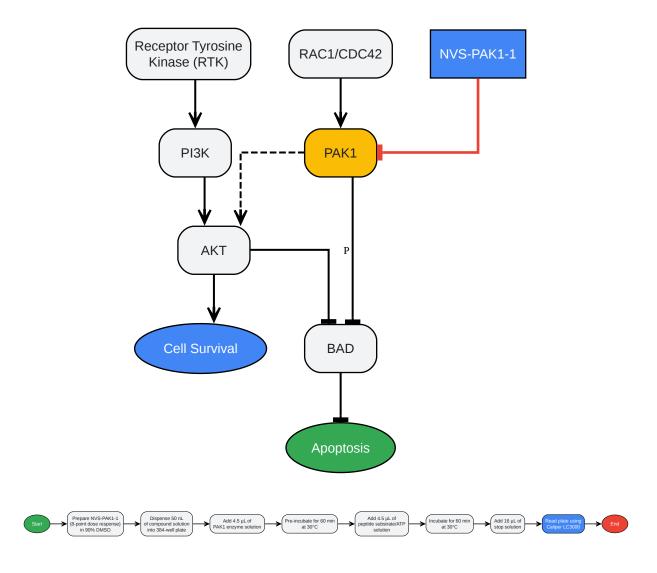


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Caption: NVS-PAK1-1 inhibits PAK1, blocking MAPK/ERK signaling.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling cascade that promotes cell survival and inhibits apoptosis.[13] PAK1 can contribute to the activation of this pathway, and its inhibition can lead to decreased AKT signaling, thereby promoting apoptosis in cancer cells.[13] The anti-apoptotic functions of PAK1 are also mediated through the phosphorylation of pro-apoptotic proteins like BAD.[3]



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References

- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. Targeting PAK1 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 6. NVS-PAK1-1 | PAK1 inhibitor | CAS 1783816-74-9 | Buy NVS-PAK1-1 from Supplier InvivoChem [invivochem.com]
- 7. Development and utility of a PAK1-selective degrader PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. NVS-PAK1-1 | PAK | TargetMol [targetmol.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Group I p21-Activated Kinases (PAKs) Promote Tumor Cell Proliferation and Survival Through the AKT1 and Raf-MAPK Pathways PMC [pmc.ncbi.nlm.nih.gov]
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